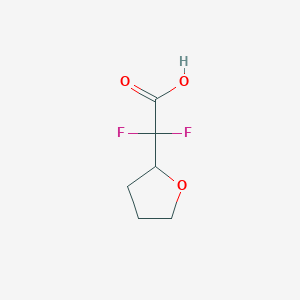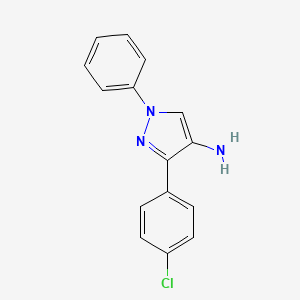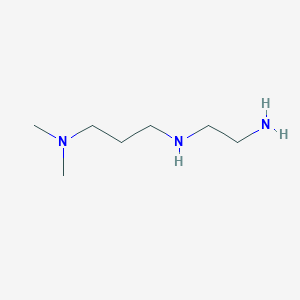
2-(Tetrahydrofuran-2-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid is an organic compound with the molecular formula C6H8F2O3 It is characterized by the presence of a tetrahydrofuran ring substituted with a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid typically involves the following steps:
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes or by the acid-catalyzed dehydration of 1,4-butanediol.
Introduction of Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced via the reaction of tetrahydrofuran with difluoroacetic anhydride or difluoroacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoroacetic acid moiety, potentially converting it to difluoroethanol derivatives.
Substitution: The difluoroacetic acid group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of difluoroethanol derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoroacetic acid: Lacks the tetrahydrofuran ring, making it less complex and potentially less versatile.
Tetrahydrofuran-2-carboxylic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical properties and reactivity.
Uniqueness: 2,2-Difluoro-2-(tetrahydrofuran-2-yl)acetic acid is unique due to the combination of a tetrahydrofuran ring and a difluoroacetic acid group. This dual functionality provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
170884-47-6 |
|---|---|
Molekularformel |
C6H8F2O3 |
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-(oxolan-2-yl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-2-1-3-11-4/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
XNHRBXIYSXVOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)
![2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12122308.png)
![Methyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122310.png)
![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)


![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
